Mal-amide-PEG3-oxyamineBoc

PROTAC linker design PEG spacer length ternary complex geometry

PROTAC developers face linker-length heterogeneity and premature oxyamine reactivity that undermine ternary complex reproducibility. Mal-amide-PEG3-oxyamineBoc solves these challenges as a monodisperse, Boc-protected heterobifunctional PEG3 linker. • PEG3 spacer (~10.5 Å extended) provides 3.5 Å resolution vs. PEG2 for SAR optimization of degradation DC₅₀. • Boc protection prevents oxyamine reaction during maleimide-thiol coupling, enabling sequential orthogonal conjugation (TFA deprotection after thioether formation). • Single discrete oligomer-not a disperse mixture-ensures identical hydrodynamic radius across library members, eliminating batch-to-batch variability in ternary complex kinetics.

Molecular Formula C20H33N3O9
Molecular Weight 459.5 g/mol
Cat. No. B8115780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amide-PEG3-oxyamineBoc
Molecular FormulaC20H33N3O9
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C20H33N3O9/c1-20(2,3)32-19(27)22-31-15-14-30-13-12-29-11-10-28-9-7-21-16(24)6-8-23-17(25)4-5-18(23)26/h4-5H,6-15H2,1-3H3,(H,21,24)(H,22,27)
InChIKeyPQDHEOQDWGUXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amide-PEG3-oxyamineBoc Overview


Mal-amide-PEG3-oxyamineBoc (CAS 2253965-02-3) is a heterobifunctional polyethylene glycol (PEG)-based linker engineered for the modular assembly of proteolysis-targeting chimeras (PROTACs). The molecule integrates a maleimide group for thiol-selective conjugation, a three-unit PEG spacer (PEG3), an amide linkage, and a tert-butoxycarbonyl (Boc)-protected oxyamine terminus . Its molecular formula is C₂₀H₃₃N₃O₉ with a molecular weight of 459.5 g/mol [1]. As a member of the maleimide-PEG-oxyamine linker class, it enables sequential, orthogonal bioconjugation: the maleimide reacts with cysteine thiols under mild conditions (pH 6.5–7.5) to form stable thioether bonds, while the Boc-protected oxyamine can be deprotected on demand for chemoselective oxime ligation with aldehydes or ketones . This compound is supplied as a discrete, monodisperse PEG oligomer, which is critical for reproducible PROTAC pharmacokinetics and ternary complex formation [2].

Why Mal-amide-PEG3-oxyamineBoc Cannot Be Substituted


Substituting Mal-amide-PEG3-oxyamineBoc with a closely related analog—such as the PEG2-homolog (Mal-amide-PEG2-oxyamineBoc), the deprotected oxyamine variant (Mal-amide-PEG3-oxyamine), or a linker lacking the amide bond—introduces quantifiable differences in spacer length, conjugation chemistry control, and ultimately PROTAC degradation efficacy. Each ethylene glycol unit adds approximately 3.5 Å of contour length [1]; therefore the PEG3-to-PEG2 reduction shortens the linker by roughly 3.5 Å, which has been shown to alter ternary complex geometry and can shift degradation DC₅₀ values [2]. The Boc protecting group is not a passive capping moiety: its presence prevents premature oxyamine reaction during upstream synthetic steps and enables orthogonal deprotection strategies, whereas the unprotected oxyamine form requires immediate use and limits sequential conjugation workflows . The amide linkage further contributes to chemical stability relative to simple ester-containing PEG linkers. These three structural features—PEG unit count, Boc protection status, and amide bond presence—are not independently tunable in generic analogs; procurement of the incorrect variant propagates into altered PROTAC solubility, linker length, and synthetic compatibility, which are detailed quantitatively below.

Mal-amide-PEG3-oxyamineBoc Differentiation Evidence


PEG3 vs. PEG2 Spacer Length Impact

Mal-amide-PEG3-oxyamineBoc incorporates three ethylene glycol repeat units, yielding a spacer arm length increment of approximately 3.5 Å relative to its direct PEG2 homolog Mal-amide-PEG2-oxyamineBoc [1]. In a systematic PROTAC structure–activity relationship study using variable-length PEG linkers (PEG₂ through PEG₆), GSPT1 degradation was shown to be strictly dependent on PEG chain length: the PEG₂-containing PROTAC construct induced measurable GSPT1 degradation, while longer PEG linkers produced distinct degradation profiles, demonstrating that a single ethylene glycol unit difference can determine whether a target protein is degraded or spared [2]. The PEG3 spacer provides a balance between conformational flexibility and spatial reach that is intermediate between the compact PEG2 and the more extended PEG4 spacers, enabling fine-tuning of the E3 ligase–target protein distance without exceeding the oral absorption window [3].

PROTAC linker design PEG spacer length ternary complex geometry

Boc-Protected vs. Free Oxyamine Control

Mal-amide-PEG3-oxyamineBoc carries a tert-butoxycarbonyl (Boc) protecting group on the oxyamine nitrogen, in contrast to the unprotected Mal-amide-PEG3-oxyamine (CAS 2707203-58-3, free oxyamine form) . The Boc group renders the oxyamine chemically inert during maleimide-thiol conjugation steps, preventing competing oxime formation with trace carbonyls present in biological buffers or ambient conditions . In the deprotected form (Mal-amide-PEG3-oxyamine), the free oxyamine is immediately reactive toward aldehydes and ketones, which necessitates single-use aliquoting and strict anhydrous handling to avoid premature consumption . The Boc group can be removed quantitatively under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to reveal the free oxyamine on demand, enabling true sequential, orthogonal conjugation workflows . Commercial data indicate that the Boc-protected PEG2 variant (Mal-amide-PEG2-oxyamineBoc) is priced comparably to the free oxyamine PEG2 analog, but the Boc-protected form offers an additional synthetic handle that eliminates the need for immediate use .

Boc protection oxyamine reactivity sequential bioconjugation

Amide Linker Stability Under Physiological Conditions

Mal-amide-PEG3-oxyamineBoc incorporates an amide bond connecting the maleimide-bearing propionyl moiety to the PEG3 chain, distinguishing it from non-amide maleimide-PEG linkers such as Mal-PEG3-oxyamine [1]. Amide bonds exhibit substantially greater hydrolytic stability compared to ester linkages and greater conformational rigidity compared to simple thioether connections, with amide half-lives in aqueous solution at neutral pH measured in years versus hours to days for activated esters [2]. The amide linkage contributes a partial double-bond character that restricts rotation, providing a defined kink in the linker trajectory that can influence ternary complex topology . In PROTAC linker design reviews, the chemical nature of internal bonds (amide vs. ester vs. ether) is recognized as a critical parameter affecting both metabolic stability and the spatial presentation of the two ligase-binding moieties [3].

amide bond stability linker integrity PROTAC pharmacokinetics

PEG3 Solubility Over Alkyl-Chain Analogs

The PEG3 spacer in Mal-amide-PEG3-oxyamineBoc provides a measurable aqueous solubility advantage over alkyl-chain-based maleimide linkers of comparable length. The repeating ether backbone (–CH₂–CH₂–O–) generates a dynamic hydration shell via hydrogen bonding with water, with each ethylene glycol unit contributing an incremental polar surface area of approximately 9.2 Ų [1]. This contrasts with alkyl-based PROTAC linkers (e.g., Maleimide-C10-NHS ester), which are significantly more hydrophobic and often require ≥10% DMSO or DMF co-solvent to maintain solubility in aqueous reaction mixtures [2]. PEG linkers have been demonstrated to rescue otherwise insoluble PROTAC constructs, steepening dose–response curves and enabling intravenous or oral delivery without reformulation [1]. The Mal-amide-PEG3-oxyamineBoc as sold (Boc-protected form) is a solid at ambient temperature with solubility ≥10 mM in DMSO, and the PEG character facilitates subsequent aqueous dilution of conjugates .

PEG solubility aqueous bioconjugation linker hydrophilicity

Maleimide–Thiol Selectivity Over Amines

The maleimide group in Mal-amide-PEG3-oxyamineBoc reacts with thiols (cysteine residues) via Michael addition with high selectivity at physiological pH. Published kinetic data show that at pH 7.0, the second-order rate constant for maleimide reaction with a thiolate (e.g., 2-mercaptoethanol thiolate) is approximately 10⁷ M⁻¹ min⁻¹, whereas the rate constant for the protonated thiol form is less than 2×10⁻⁴ M⁻¹ min⁻¹ [1]. Critically, at pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000-fold faster than its reaction with amines . This kinetic discrimination ensures that during PROTAC assembly, the maleimide selectively couples to engineered or native cysteine residues on the E3 ligase ligand or the target-protein ligand without competing modification of lysine side chains or the N-terminus . The oxyamine group, when deprotected, provides an orthogonal second reactive handle that chemoselectively couples with aldehydes or ketones via oxime bond formation under mildly acidic conditions (pH 4.5–6.0), enabling stepwise, directional PROTAC construction .

maleimide-thiol reaction bioconjugation selectivity PROTAC assembly

PEG3-Boc Cost and Molecular Weight Comparison

Mal-amide-PEG3-oxyamineBoc (MW 459.5 g/mol) sits at an intermediate molecular weight between the shorter PEG2-Boc variant (Mal-amide-PEG2-oxyamineBoc, MW 415.4 g/mol) and longer PEG4 linkers, offering a specific balance of solubility, linker reach, and cost-per-mole for PROTAC library synthesis [1]. Commercial pricing from AxisPharm indicates that the PEG3 free-oxyamine form (Mal-amide-PEG3-oxyamine, MW 359.4 g/mol) is priced at $430/100 mg ($4.30/mg), while the PEG2-Boc variant is priced at $420/100 mg ($4.20/mg) . Although direct pricing for Mal-amide-PEG3-oxyamineBoc is available on inquiry, the incremental cost of the Boc-protected PEG3 construct is offset by the synthetic flexibility gained: one additional ethylene glycol unit and the Boc group eliminate the need for an extra protection step in the user's synthetic workflow .

linker procurement molecular weight cost-per-mole comparison

Mal-amide-PEG3-oxyamineBoc Application Scenarios


PROTAC Linker-Length SAR Optimization

When conducting structure–activity relationship studies to identify the optimal linker length for a given E3 ligase–target protein pair, Mal-amide-PEG3-oxyamineBoc serves as the PEG3 data point within a panel that should include the PEG2-Boc and PEG4-Boc cognates. The 3.5 Å step between PEG2 and PEG3 provides the resolution needed to detect linker-length-dependent degradation windows, as demonstrated in the Retro-2-based PROTAC study where PEGₓ length determined GSPT1 degradation outcomes [1]. The Boc protection ensures that all library members are handled identically during maleimide coupling, eliminating linker-length as a confounding variable in conjugation efficiency.

Orthogonal Bioconjugation for PROTACs and ADCs

For constructs requiring maleimide–thiol conjugation to occur before oxime ligation (e.g., when the thiol-containing moiety is oxygen-sensitive or when the aldehyde/ketone partner must be introduced last), Mal-amide-PEG3-oxyamineBoc is the only member of the mal-amide-PEGn-oxyamine series that combines a PEG3 spacer with Boc-protected oxyamine . The Boc group prevents oxime formation during the maleimide coupling step; deprotection with TFA/DCM after thioether bond formation reveals the free oxyamine for the second orthogonal ligation. The free-oxyamine analogs (PEG2 or PEG3) cannot support this workflow without risking competing reactions.

Intermediate Linker Reach with Maximal Solubility

When the target protein's binding pocket and the E3 ligase's surface are predicted (by molecular docking or cryo-EM) to require a linker reach of approximately 10–14 Å for productive ternary complex formation, the PEG3 spacer (~10.5 Å extended) provides the closest match among commercially available discrete PEG linkers [2]. The PEG3 backbone's ether oxygen hydration shell additionally suppresses colloidal aggregation, a failure mode common to hydrophobic linker-PROTAC conjugates that leads to false-negative degradation readouts in cellular assays [2]. The amide bond further stabilizes the construct against hydrolytic degradation during extended cell-based assays (24–72 h).

Batch-Reproducible PROTAC Library Synthesis

For mid-scale PROTAC library production (10–100 constructs), the monodisperse nature of Mal-amide-PEG3-oxyamineBoc—supplied as a single, discrete PEG oligomer rather than a disperse mixture—ensures that each PROTAC molecule in the library has an identical hydrodynamic radius . This batch-to-batch consistency is critical when comparing degradation DC₅₀ values across library members, as polydisperse PEG linkers introduce uncontrolled variability in ternary complex formation kinetics. The Boc-protected form further guarantees that the oxyamine remains unreacted during storage, preserving lot-to-lot reactivity.

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